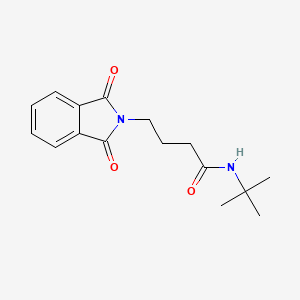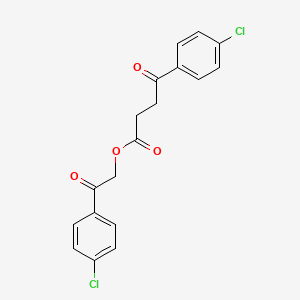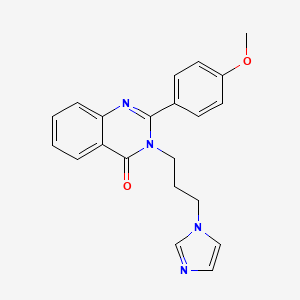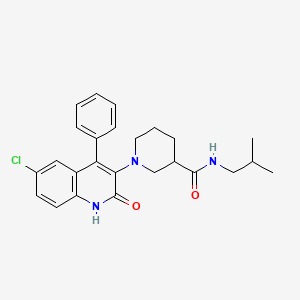![molecular formula C19H23N5O2S B10876156 (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876156.png)
(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one” is a complex organic compound with a fascinating structure. Let’s break it down:
- The benzothiazole moiety contributes aromaticity and heterocyclic character.
- The pyrazolone ring system provides additional heterocyclic features.
- The morpholine group adds a cyclic amine functionality.
- The methyl and aminoethylidene substituents enhance its complexity.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound, but one common approach involves the condensation of appropriate precursors. For example:
Condensation of Benzothiazole and Pyrazolone: The benzothiazole and pyrazolone moieties can be combined under suitable conditions to form the core structure.
Morpholine Substitution: The morpholine group is introduced via nucleophilic substitution.
Industrial Production: Industrial-scale production typically involves efficient and scalable methods. Researchers have optimized these routes to achieve high yields and purity.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes can modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen.
Cyclization: Intramolecular cyclization reactions may occur due to the presence of multiple functional groups.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or other nucleophiles.
Cyclization: Acidic or basic conditions to promote cyclization.
Major Products: The specific products depend on reaction conditions and regioselectivity. Isolation and characterization are essential to identify intermediates and final products.
Scientific Research Applications
Chemistry:
Catalysis: The compound may serve as a ligand in catalytic reactions.
Materials Science: Its unique structure could inspire novel materials.
Drug Discovery: Exploration of its reactivity may lead to new drug candidates.
Biological Activity: Investigating its effects on cells, enzymes, or receptors.
Drug Development: Potential therapeutic applications.
Imaging Agents: Fluorescent derivatives for cellular imaging.
Fine Chemicals: Synthesis of specialty chemicals.
Pharmaceuticals: Building blocks for drug synthesis.
Agrochemicals: Crop protection and pest control.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.
Comparison with Similar Compounds
Similar Compounds: Explore other benzothiazole-containing molecules.
Uniqueness: Highlight its distinctive features.
: Example reference. : Another reference. : Yet another reference.
Properties
Molecular Formula |
C19H23N5O2S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-methyl-4-[C-methyl-N-(2-morpholin-4-ylethyl)carbonimidoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H23N5O2S/c1-13(20-7-8-23-9-11-26-12-10-23)17-14(2)22-24(18(17)25)19-21-15-5-3-4-6-16(15)27-19/h3-6,22H,7-12H2,1-2H3 |
InChI Key |
UYTQVOHMWBPCHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCCN4CCOCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-Dichlorophenyl)-8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10876075.png)

![{3-[5-(Furan-2-YL)-4-imino-5H-12-oxa-1,3-diazatetraphen-3-YL]propyl}dimethylamine](/img/structure/B10876090.png)
![1-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-3-(4-chlorophenyl)urea](/img/structure/B10876093.png)
![2-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10876101.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide](/img/structure/B10876104.png)
![4-(4-fluorophenyl)-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10876106.png)


![2-benzyl-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10876117.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876123.png)
![(4Z)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876128.png)
![N-cyclopropyl-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide](/img/structure/B10876145.png)
